molecular formula C8H10BrNOS B7499967 N-((5-Bromothiophen-2-yl)methyl)-N-methylacetamide

N-((5-Bromothiophen-2-yl)methyl)-N-methylacetamide

Cat. No.: B7499967
M. Wt: 248.14 g/mol
InChI Key: WJRQJLRTYHLKKI-UHFFFAOYSA-N
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Description

N-((5-Bromothiophen-2-yl)methyl)-N-methylacetamide is an organic compound that features a thiophene ring substituted with a bromine atom at the 5-position and an acetamide group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of n-butyllithium for the bromination reaction, followed by treatment with 2-ethylhexylbromide to yield the brominated product . The subsequent steps involve the formation of the acetamide group through standard organic synthesis techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and acetamide formation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((5-Bromothiophen-2-yl)methyl)-N-methylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

N-((5-Bromothiophen-2-yl)methyl)-N-methylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((5-Bromothiophen-2-yl)methyl)-N-methylacetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically involve binding to the active site of the target protein and altering its function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((5-Bromothiophen-2-yl)methyl)-N-methylacetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and physical properties. Its bromine substitution and acetamide group make it a versatile intermediate for further chemical modifications and applications.

Properties

IUPAC Name

N-[(5-bromothiophen-2-yl)methyl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNOS/c1-6(11)10(2)5-7-3-4-8(9)12-7/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRQJLRTYHLKKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CC1=CC=C(S1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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